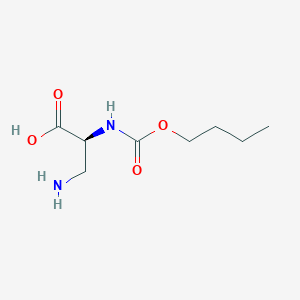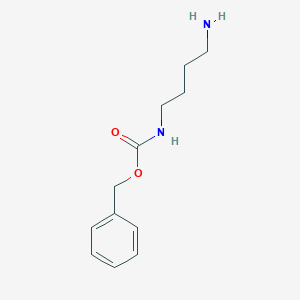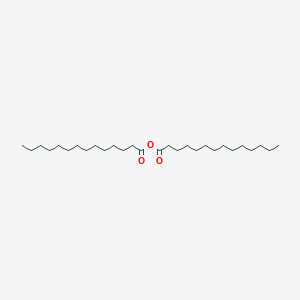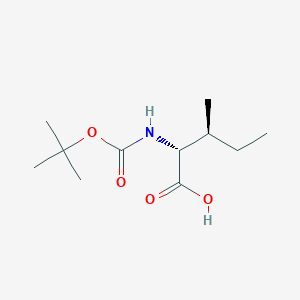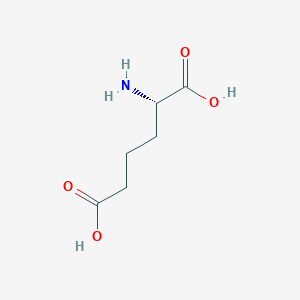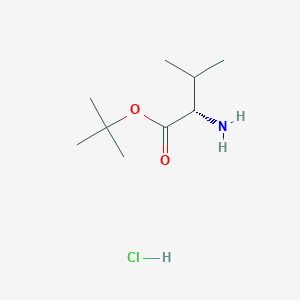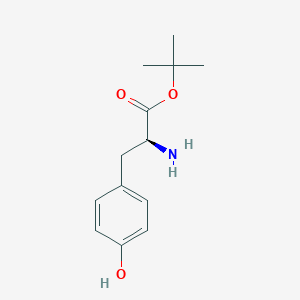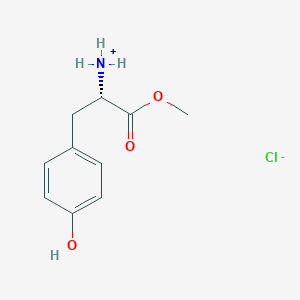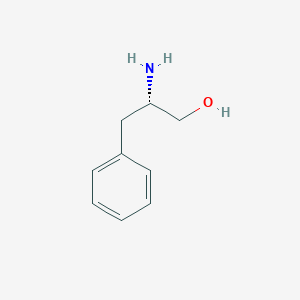
L-フェニルアラニノール
概要
説明
L-フェニルアラニノール: は、アミノアルコール類に属する有機化合物です。アミノ酸L-フェニルアラニンから誘導され、アミノ基とヒドロキシル基の両方を含んでいます。この化合物は、そのキラル特性で知られており、さまざまな化学的および生物学的用途に使用されています。
科学的研究の応用
L-フェニルアラニノールは、次のような科学研究において幅広い用途があります。
化学: キラリティ助剤として不斉合成で使用され、複雑な分子の合成のためのビルディングブロックとしても使用されます.
生物学: 酵素機構の研究に使用され、さまざまな生化学反応の基質としても使用されます.
作用機序
L-フェニルアラニノールの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。腸でのフェニルアラニン吸収の阻害剤として作用し、胃酸の分泌を抑制します。 これらの効果に関与する正確な分子標的と経路は、現在も調査中です .
類似の化合物との比較
類似の化合物:
L-フェニルアラニン: L-フェニルアラニノールの前駆体として働くアミノ酸。
D-フェニルアラニノール: L-フェニルアラニノールのエナンチオマーで、同様の特性を持つが生物学的活性は異なる.
フェニルアラニン: 類似の構造的特徴を持つ関連するアミノ酸.
独自性: L-フェニルアラニノールは、そのキラル特性と、不斉合成におけるキラリティ助剤としての役割を果たすことができる点で独自です。 また、腸でのフェニルアラニン吸収の阻害や胃酸分泌の抑制など、類似の化合物には見られない特定の生物学的活性も持っています .
生化学分析
Biochemical Properties
L-Phenylalaninol plays a crucial role in biochemical reactions. It is involved in the biosynthesis of phenylpyruvate, a key precursor for L-Phenylalaninol production . The highly active enzyme combination of natural threonine aldolase LtaE P.p and threonine dehydratase A8H B.t can produce phenylpyruvate . Overexpression of the gene ridA can further increase phenylpyruvate production .
Cellular Effects
In cellular processes, L-Phenylalaninol influences cell function by interacting with various enzymes and proteins. For instance, it interacts with Phenylalanine Dehydrogenase (PheDH) and Formate Dehydrogenase (FDH V120S), which catalyze the conversion of phenylpyruvate to L-Phenylalaninol .
Molecular Mechanism
At the molecular level, L-Phenylalaninol exerts its effects through binding interactions with biomolecules and changes in gene expression. The engineered E. coli containing these two modules could produce L-Phenylalaninol from benzaldehyde with a conversion rate of 69% .
Temporal Effects in Laboratory Settings
The effects of L-Phenylalaninol change over time in laboratory settings. The engineered E. coli containing these two modules could produce L-Phenylalaninol from benzaldehyde with a conversion rate of 69% .
Metabolic Pathways
L-Phenylalaninol is involved in the metabolic pathways that convert aromatic precursors and glycine into phenylpyruvate . It interacts with enzymes such as natural threonine aldolase LtaE P.p and threonine dehydratase A8H B.t .
準備方法
合成経路と反応条件: L-フェニルアラニノールは、L-フェニルアラニナートの触媒的水素化によって合成することができます。このプロセスには、共沈法で調製されたCu / ZnO / Al2O3触媒の使用が含まれます。 反応は110°Cおよび4 MPaの水素圧で5時間行われ、収率69.2%、エナンチオマー過剰率選択率99.84%が得られます .
工業生産方法: L-フェニルアラニノールの工業生産には、Cu / ZnO / Al2O3触媒を調製するための分画共沈法の使用が含まれます。触媒は、70°Cで2時間熟成させ、450°Cで4時間焼成します。 この方法により、ラセミ化することなく、L-フェニルアラニノールに対する選択率が83.6%達成されます .
化学反応の分析
反応の種類: L-フェニルアラニノールは、次のようなさまざまな化学反応を起こします。
酸化: 対応するケトンまたはアルデヒドを形成するように酸化することができます。
還元: より単純なアルコールまたはアミンを形成するように還元することができます。
置換: さまざまな誘導体を形成するように求核置換反応を受けることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: 一般的な試薬には、ハロゲン化アルキルとアシルクロリドが含まれます。
形成される主要な生成物:
酸化: ケトンまたはアルデヒドの形成。
還元: より単純なアルコールまたはアミンの形成。
置換: さまざまな置換誘導体の形成。
類似化合物との比較
L-Phenylalanine: An amino acid that serves as a precursor to L-phenylalaninol.
D-Phenylalaninol: An enantiomer of L-phenylalaninol with similar properties but different biological activities.
Phenylalanine: A related amino acid with similar structural features.
Uniqueness: L-Phenylalaninol is unique due to its chiral properties and its ability to act as a chiral auxiliary in asymmetric synthesis. It also has specific biological activities, such as inhibiting intestinal phenylalanine absorption and reducing gastric acid secretion, which are not observed in its similar compounds .
特性
IUPAC Name |
(2S)-2-amino-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVMTBJNDTZBF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025528 | |
| Record name | L-phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3182-95-4 | |
| Record name | L-Phenylalaninol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalaninol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-phenylalaninol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04484 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-amino-3-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLALANINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GE9QOP0ET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
